Cas no 886907-89-7 (4-(4-fluorobenzenesulfonamido)-N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylbenzamide)
4-(4-fluorobenzenesulfonamido)-N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylbenzamide Chemical and Physical Properties
Names and Identifiers
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- 4-[(4-fluorophenyl)sulfonylamino]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
- 4-(4-fluorobenzenesulfonamido)-N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylbenzamide
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- Inchi: 1S/C19H13FN4O5S/c20-13-5-9-15(10-6-13)30(26,27)24-14-7-3-12(4-8-14)17(25)21-19-23-22-18(29-19)16-2-1-11-28-16/h1-11,24H,(H,21,23,25)
- InChI Key: MQTHCPRRMDGLIL-UHFFFAOYSA-N
- SMILES: C(NC1=NN=C(C2=CC=CO2)O1)(=O)C1=CC=C(NS(C2=CC=C(F)C=C2)(=O)=O)C=C1
4-(4-fluorobenzenesulfonamido)-N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylbenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2620-1227-2μmol |
4-(4-fluorobenzenesulfonamido)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |
886907-89-7 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2620-1227-5μmol |
4-(4-fluorobenzenesulfonamido)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |
886907-89-7 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2620-1227-10μmol |
4-(4-fluorobenzenesulfonamido)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |
886907-89-7 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2620-1227-1mg |
4-(4-fluorobenzenesulfonamido)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |
886907-89-7 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2620-1227-2mg |
4-(4-fluorobenzenesulfonamido)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |
886907-89-7 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2620-1227-3mg |
4-(4-fluorobenzenesulfonamido)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |
886907-89-7 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2620-1227-4mg |
4-(4-fluorobenzenesulfonamido)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |
886907-89-7 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2620-1227-5mg |
4-(4-fluorobenzenesulfonamido)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |
886907-89-7 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2620-1227-10mg |
4-(4-fluorobenzenesulfonamido)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |
886907-89-7 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
4-(4-fluorobenzenesulfonamido)-N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylbenzamide Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on 4-(4-fluorobenzenesulfonamido)-N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylbenzamide
4-(4-Fluorobenzenesulfonamido)-N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylbenzamide: A Comprehensive Overview
The compound with CAS No 886907-89-7, known as 4-(4-fluorobenzenesulfonamido)-N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylbenzamide, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its complex structure, which includes a benzenesulfonamido group, a furan moiety, and a 1,3,4-oxadiazole ring. These structural elements contribute to its unique chemical properties and functional versatility.
Recent studies have highlighted the importance of such compounds in drug discovery and development. The presence of the furan ring introduces aromaticity and potential for hydrogen bonding, which are crucial for bioavailability and target binding in pharmaceutical applications. Similarly, the 1,3,4-oxadiazole ring is known for its ability to act as a heterocyclic scaffold, enhancing the molecule's stability and reactivity. The 4-fluorobenzenesulfonamido group further adds to the molecule's functionality by providing electron-withdrawing effects and enhancing solubility properties.
One of the most promising applications of this compound lies in its potential as a lead molecule for the development of novel therapeutic agents. Researchers have explored its role in inhibiting key enzymes involved in various disease pathways. For instance, studies have demonstrated that this compound exhibits significant inhibitory activity against certain kinases, making it a valuable candidate for anti-cancer drug development. Additionally, its ability to modulate receptor activity has opened avenues for its use in treating neurodegenerative diseases.
The synthesis of 4-(4-fluorobenzenesulfonamido)-N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylbenzamide involves a series of multi-step reactions that require precise control over reaction conditions. The process typically begins with the preparation of intermediate compounds, such as the corresponding benzene sulfonamide derivatives and furan-containing precursors. Subsequent coupling reactions are then employed to assemble the final product. The optimization of these steps has been a focus of recent research efforts to improve yield and purity.
From an analytical standpoint, this compound has been extensively characterized using advanced spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry). These analyses have provided critical insights into its molecular structure and conformational properties. Furthermore, computational modeling studies have been conducted to predict its pharmacokinetic profiles and toxicity potential. Such data are essential for guiding preclinical studies and ensuring safety in potential therapeutic applications.
In terms of environmental impact, researchers have also investigated the biodegradation pathways of this compound. Understanding its fate in natural ecosystems is crucial for assessing its environmental safety and sustainability. Preliminary findings suggest that under certain conditions, the compound undergoes microbial degradation through hydrolytic cleavage of specific bonds within its structure.
Looking ahead, ongoing research is focused on expanding the functionalization options for this compound. By introducing additional substituents or modifying existing groups, scientists aim to enhance its bioactivity while maintaining favorable pharmacokinetic properties. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate progress in this area.
In conclusion, 4-(4-fluorobenzenesulfonamido)-N-5-(furan-2-yl)-1,3,4-oxadiazol-2-y lbenzamide represents a cutting-edge example of modern organic chemistry's capabilities in designing complex molecules with tailored functionalities. Its structural features make it a valuable asset in both academic research and industrial applications. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing science and medicine.
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